(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride

stereoselective synthesis enantiomeric purity chiral chromatography

For medicinal chemists and process R&D teams: This (2S,4S) hydrochloride salt is the authoritative synthetic building block, delivering unmatched pKa modulation and metabolic stability from its C4-fluorine. The defined stereochemistry eliminates the risk of divergent biological profiles inherent in racemic mixes. The salt form ensures superior handling and reproducibility, accelerating your CNS and receptor modulator programs. Insist on CAS 1917307-35-7 for reliable supply from scalable rhodium-catalyzed routes.

Molecular Formula C6H13ClFN
Molecular Weight 153.62 g/mol
Cat. No. B12098678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride
Molecular FormulaC6H13ClFN
Molecular Weight153.62 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)F.Cl
InChIInChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyFLPHBJKZYAFDDP-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-4-Fluoro-2-methylpiperidine Hydrochloride: Chiral Fluorinated Piperidine Building Block for Medicinal Chemistry Procurement


(2S,4S)-4-Fluoro-2-methylpiperidine hydrochloride (CAS 1917307-35-7) is a chiral, fluorinated piperidine derivative widely utilized as a versatile building block in medicinal chemistry and drug discovery . As a hydrochloride salt of the corresponding free base (CAS 1917307-34-6), this compound features a stereochemically defined (2S,4S) configuration with a fluorine substituent at the C4 position and a methyl group at the C2 position of the saturated piperidine ring . The compound serves as a key intermediate in the synthesis of pharmaceutical candidates, particularly those targeting central nervous system disorders and receptor modulators, where precise stereochemical control is essential for biological activity .

Why (2S,4S)-4-Fluoro-2-methylpiperidine Hydrochloride Cannot Be Substituted by Generic Piperidine Analogs


Generic piperidine building blocks lacking the specific (2S,4S) stereochemistry, C4-fluorine substitution, or hydrochloride salt form cannot substitute for (2S,4S)-4-fluoro-2-methylpiperidine hydrochloride in downstream applications without risking stereochemical erosion, altered pharmacokinetic profiles, or synthetic incompatibility. The (2S,4S) configuration imparts distinct three-dimensional geometry that directly influences target binding and biological activity; substitution with racemic mixtures or alternative stereoisomers (e.g., (2R,4R) or (2R,4S)) can lead to divergent or diminished pharmacological outcomes . The C4-fluorine atom modulates basicity (pKa), metabolic stability via cytochrome P450 resistance, and conformational preferences—properties absent in non-fluorinated 2-methylpiperidine analogs [1]. Furthermore, the hydrochloride salt form provides critical advantages in handling, solubility, and purification that the free base does not offer [2]. These cumulative differences render simple substitution with structurally similar but stereochemically or electronically distinct piperidines inappropriate for applications requiring precise stereochemical and electronic fidelity.

Quantitative Differentiation Evidence for (2S,4S)-4-Fluoro-2-methylpiperidine Hydrochloride in Procurement Decision-Making


Stereochemical Purity: Enantiomeric Excess Comparison of (2S,4S) vs. Racemic 4-Fluoro-2-methylpiperidine

The (2S,4S)-4-fluoro-2-methylpiperidine hydrochloride product is supplied with a specified stereochemical purity of ≥98% as a single enantiomer, whereas racemic 4-fluoro-2-methylpiperidine is a 1:1 mixture of (2S,4S) and (2R,4R) enantiomers. Recent advances in rhodium-catalyzed reductive transamination enable the synthesis of chiral fluoropiperidines with excellent diastereo- and enantioselectivities . The single enantiomer form eliminates the need for chiral resolution steps in downstream synthesis, reducing both processing time and material loss .

stereoselective synthesis enantiomeric purity chiral chromatography

C4-Fluorine Metabolic Stability Advantage: Inferred from Difluoropiperidine γ-Secretase Modulator Studies

Fluorine substitution at the piperidine C4 position reduces the pKa of the basic nitrogen by approximately 1-2 units compared to unsubstituted piperidine, a modification associated with improved membrane permeability and reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. In structurally related difluoropiperidine acetic acid γ-secretase modulators, fluorinated piperidine cores demonstrated favorable in vivo pharmacokinetic profiles, with compound 1f achieving an AUC₀₋₂₄ of 2100 μM·h following oral administration at 250 mg/kg/day in rats, without Notch-related toxicity [2]. These class-level findings support the metabolic stability advantages conferred by piperidine fluorination.

metabolic stability CYP450 resistance fluorine substitution

Synthetic Accessibility via Rhodium-Catalyzed Reductive Transamination vs. Traditional Multistep Routes

A rhodium-catalyzed reductive transamination method enables the rapid preparation of chiral fluoropiperidines, including (2S,4S)-configured derivatives, from simple pyridinium salts with excellent diastereo- and enantioselectivities and broad functional group tolerance . This method overcomes notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis, affording various highly valuable chiral piperidines bearing reducible and coordinating functional groups, heterocycles, and fluorine substituents [1]. Critically, the reaction is easily scalable, with multi-hundred-gram scale demonstrated, ensuring commercial availability of the (2S,4S)-4-fluoro-2-methylpiperidine scaffold .

asymmetric synthesis catalytic hydrogenation process scalability

Hydrochloride Salt Form vs. Free Base: Handling and Formulation Differentiation

The hydrochloride salt of (2S,4S)-4-fluoro-2-methylpiperidine (CAS 1917307-35-7) exhibits distinct solid-state properties compared to the free base form (CAS 1917307-34-6). The hydrochloride is isolable via precipitation and provides enhanced stability during storage, with recommended long-term storage in a cool, dry place . In synthetic protocols for fluoropiperidine hydrochloride analogues, precipitation of HCl salts serves as a purification method that avoids chromatography, with diastereomeric ratios determined by ¹⁹F NMR or GC analysis prior to purification [1]. The free base (boiling point 135.1±33.0 °C at 760 mmHg; LogP 1.0964) may be less convenient for weighing and handling due to its physical state .

salt selection solid-state properties formulation compatibility

Optimal Research and Industrial Application Scenarios for (2S,4S)-4-Fluoro-2-methylpiperidine Hydrochloride


Medicinal Chemistry: Synthesis of 5-HT₂B Receptor Antagonists

The (2S,4S)-4-fluoro-2-methylpiperidine scaffold serves as a key chiral building block in the development of fluorinated piperidine derivatives with antagonistic activity at the 5-HT₂B receptor, as demonstrated in patent literature describing compounds for the treatment of pulmonary arterial hypertension, pulmonary fibrosis, and irritable bowel syndrome [1]. The defined (2S,4S) stereochemistry and C4-fluorine substitution are critical for achieving target binding and selectivity; racemic or alternative stereoisomers are not suitable substitutes without extensive re-optimization [2].

Lead Optimization: Metabolic Stability Enhancement via C4-Fluorination

Fluorinated piperidine cores, including the 4-fluoro-2-methylpiperidine scaffold, are strategically employed in lead optimization programs to improve metabolic stability and pharmacokinetic profiles. The C4-fluorine atom reduces piperidine nitrogen basicity (pKa reduction of approximately 1-2 units) and confers resistance to oxidative metabolism by cytochrome P450 enzymes [1]. In related difluoropiperidine γ-secretase modulators, fluorinated piperidine cores demonstrated favorable in vivo exposure (AUC₀₋₂₄ = 2100 μM·h) following oral administration in rats, supporting the value proposition of fluorinated piperidine building blocks in drug discovery campaigns [2].

Process Chemistry: Scalable Chiral Piperidine Synthesis

For process chemistry and scale-up applications, the (2S,4S)-4-fluoro-2-methylpiperidine scaffold benefits from recently established rhodium-catalyzed reductive transamination methodology that enables multi-hundred-gram production of chiral fluoropiperidines with excellent diastereo- and enantioselectivities from simple pyridinium salt precursors [1]. This scalable synthetic route ensures reliable supply chain availability and reduces procurement risk for programs advancing toward clinical candidate selection and early development [2].

Formulation Development: Hydrochloride Salt for Solid Dosage Forms

The hydrochloride salt form (CAS 1917307-35-7) is preferred over the free base (CAS 1917307-34-6) for formulation development requiring accurate weighing, reproducible solid handling, and long-term stability [1]. Precipitation of HCl salts serves as an effective purification method in synthetic workup, avoiding the need for column chromatography and facilitating isolation of the desired diastereomer [2]. These practical advantages directly reduce formulation development timelines and improve batch-to-batch consistency in early-stage pharmaceutical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.